molecular formula C17H15N3OS B2643499 N-benzyl-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105219-60-0

N-benzyl-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B2643499
CAS RN: 1105219-60-0
M. Wt: 309.39
InChI Key: AABUQNWBIBESLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-(phenylamino)thiazole-4-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antioxidant Properties

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, thereby protecting cells from oxidative damage. The thiazole scaffold may contribute to scavenging reactive oxygen species, making it relevant for potential therapeutic applications in conditions related to oxidative stress .

Analgesic and Anti-Inflammatory Effects

Researchers have explored thiazole derivatives as potential analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation by targeting specific receptors or enzymes. Investigating the analgesic and anti-inflammatory properties of N-benzyl-2-(phenylamino)thiazole-4-carboxamide could lead to novel pain management strategies .

Antimicrobial and Antifungal Activity

Thiazoles have demonstrated antimicrobial and antifungal effects. Our compound might inhibit the growth of bacteria, fungi, or other pathogens. Understanding its mechanism of action and specificity could contribute to the development of new antimicrobial agents .

Antiviral Potential

Given the ongoing global health challenges posed by viral infections, exploring antiviral properties is crucial. Thiazole derivatives, including N-benzyl-2-(phenylamino)thiazole-4-carboxamide, could be evaluated for their ability to inhibit viral replication or entry. Such research might lead to effective antiviral therapies .

Diuretic Effects

Thiazoles have been investigated for their diuretic properties. Enhancing renal function and promoting fluid elimination can be beneficial in conditions like hypertension, congestive heart failure, and edema. Our compound could be studied further to assess its diuretic potential .

Neuroprotective Applications

The nervous system is vulnerable to various insults, including oxidative stress and inflammation. Thiazoles, due to their diverse activities, might offer neuroprotection. Investigating N-benzyl-2-(phenylamino)thiazole-4-carboxamide’s impact on neuronal health could yield valuable insights for neurodegenerative disease research .

Future Directions

Thiazoles, including “N-benzyl-2-(phenylamino)thiazole-4-carboxamide”, continue to be an area of interest for researchers due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

properties

IUPAC Name

2-anilino-N-benzyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(18-11-13-7-3-1-4-8-13)15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABUQNWBIBESLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(phenylamino)thiazole-4-carboxamide

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